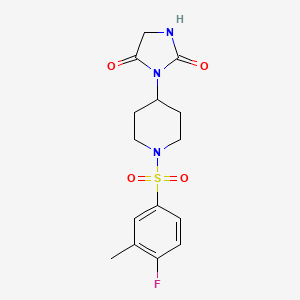
3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . It also has a sulfonyl group attached to a fluorinated methylphenyl group, and an imidazolidine-2,4-dione group. These groups could potentially contribute to the compound’s reactivity and properties.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the piperidine ring, the sulfonyl group, and the imidazolidine-2,4-dione group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility. The piperidine ring could influence the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on related compounds such as thiazolidine-2,4-diones has shown potential in the synthesis of novel anticancer agents. Specifically, derivatives of thiazolidine-2,4-dione have been evaluated for their anticancer activity against MCF-7 human breast cancer cell lines, indicating the potential of structurally similar compounds in cancer therapy (Kumar & Sharma, 2022).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a series synthesized via Knoevenagel condensation showed good activity against gram-positive bacteria, demonstrating the utility of these compounds in developing new antibacterial agents (Prakash et al., 2011).
Photophysical Behavior
The synthesis of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has been reported, revealing strong absorptions and high fluorescence quantum yields. This suggests potential applications in the development of fluorescent probes for biological and chemical research (Garre et al., 2019).
Synthesis of N-Heterocyclic Carbene Precursors
Research into the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons has contributed to the field of organometallic chemistry, providing insights into the design of novel carbene ligands (Hobbs et al., 2010).
Antioxidant Properties
The exploration of pyrazolopyridine derivatives, including imidazolidine-2,4-dione structures, for their antioxidant evaluation showcases the compound's potential in addressing oxidative stress-related disorders (Gouda, 2012).
Electrophilic Amination
The use of 2-imidazolidinone O-sulfonyloxime for the electrophilic amination of Grignard reagents demonstrates the versatility of imidazolidinone derivatives in organic synthesis, enabling the efficient production of primary and secondary amines (Kitamura, Chiba, & Narasaka, 2003).
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones were designed as conformationally restricted analogues of hypoglycemic compounds, indicating the role of imidazolidine-2,4-dione derivatives in the development of treatments for diabetes (Oguchi et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-10-8-12(2-3-13(10)16)24(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDMQRSCWUCYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

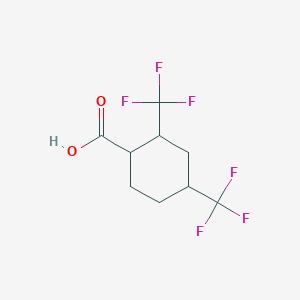
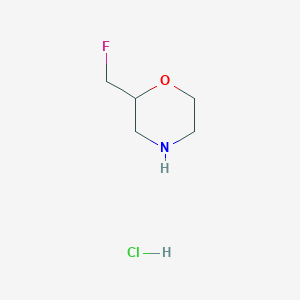
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)
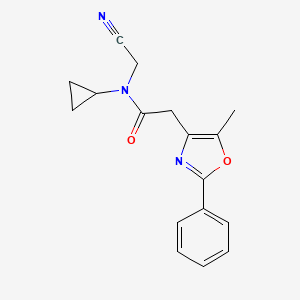
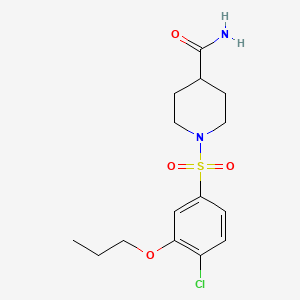
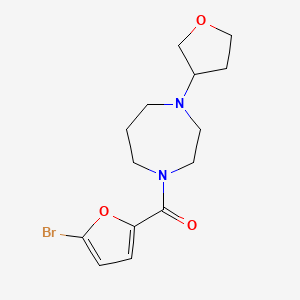
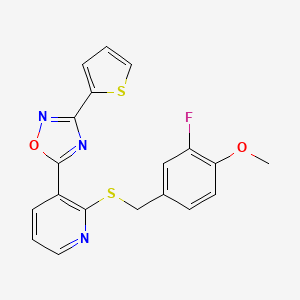
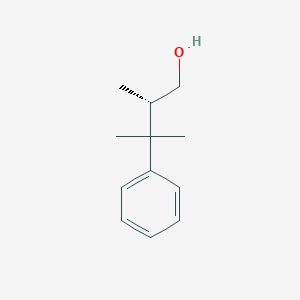
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)

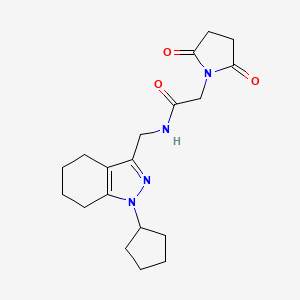
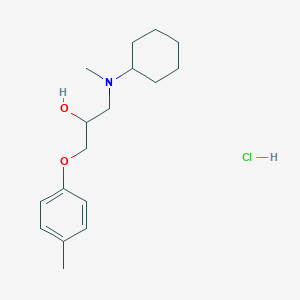
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)